

Methyl Piperazine-2-carboxylate: A Technical Guide to a Versatile Chiral Building Block

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Compound of Interest

Compound Name: Methyl Piperazine-2-carboxylate

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Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The introduction of chirality to this heterocycle offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. **Methyl piperazine-2-carboxylate**, available in both (R) and (S) enantiomeric forms, serves as a crucial and versatile chiral building block for the synthesis of complex, high-value molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications in drug discovery and development, complete with detailed experimental protocols and structured data for ease of reference.

Introduction

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the construction of enantiomerically pure active pharmaceutical ingredients (APIs). The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is frequently incorporated into drug candidates to enhance aqueous solubility, modulate basicity, and serve as a linker to orient pharmacophoric groups.^{[1][2]} By introducing a stereocenter at the C-2 position, as in **methyl piperazine-2-carboxylate**, medicinal chemists can explore a three-dimensional chemical space that is often critical for specific interactions with biological targets.^[3]

This guide focuses on the utility of (R)- and (S)-**methyl piperazine-2-carboxylate** as foundational synthons for the development of novel therapeutics, including antivirals, antibiotics, and central nervous system agents.[\[1\]](#)[\[4\]](#)

Physicochemical and Chiral Properties

The enantiomers of **methyl piperazine-2-carboxylate** possess distinct properties that are critical for their characterization and application in asymmetric synthesis. While experimentally determined specific rotation values for the title compound are not readily available in the cited literature, data for closely related chiral piperazine derivatives provide valuable context.

Table 1: Physicochemical Properties of **Methyl Piperazine-2-carboxylate** and Related Derivatives

Property	Methyl Piperazine-2-carboxylate (Racemic)	(R)-(-)-2-Methylpiperazine	(R)-3-Methylpiperazin-2-one
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂	C ₅ H ₁₂ N ₂	C ₅ H ₁₀ N ₂ O
Molecular Weight	144.17 g/mol [5]	100.16 g/mol [6]	114.15 g/mol
CAS Number	2758-98-7 [5]	75336-86-6 [6]	N/A
Appearance	N/A	Solid [7]	White Solid [8]
Melting Point	N/A	91-93 °C [7]	N/A
XLogP3-AA	-0.9 [5]	-0.4 [6]	N/A
Specific Rotation ([α] _D)	N/A	-16.5° (c=5 in benzene, 20°C) [7]	+36° (c=0.2 in CHCl ₃ , 28°C) [8]

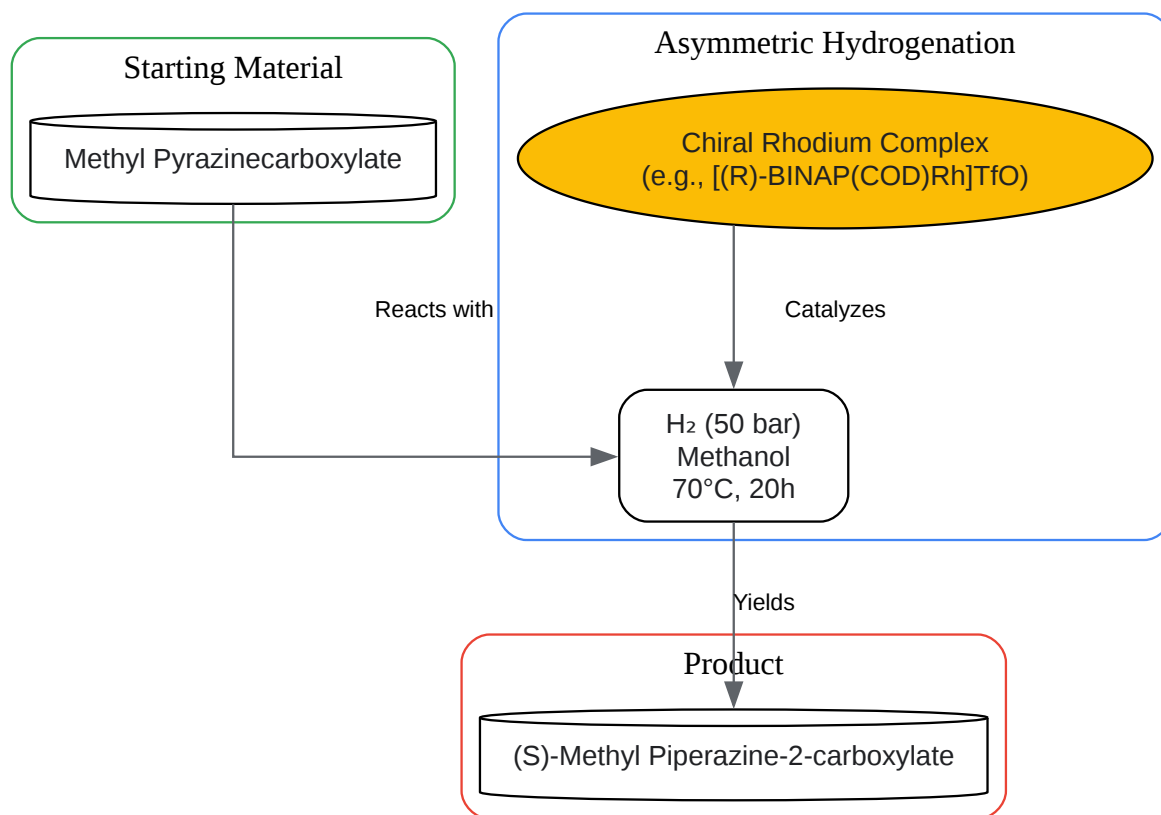
Note: Data for related derivatives are provided for comparative purposes.

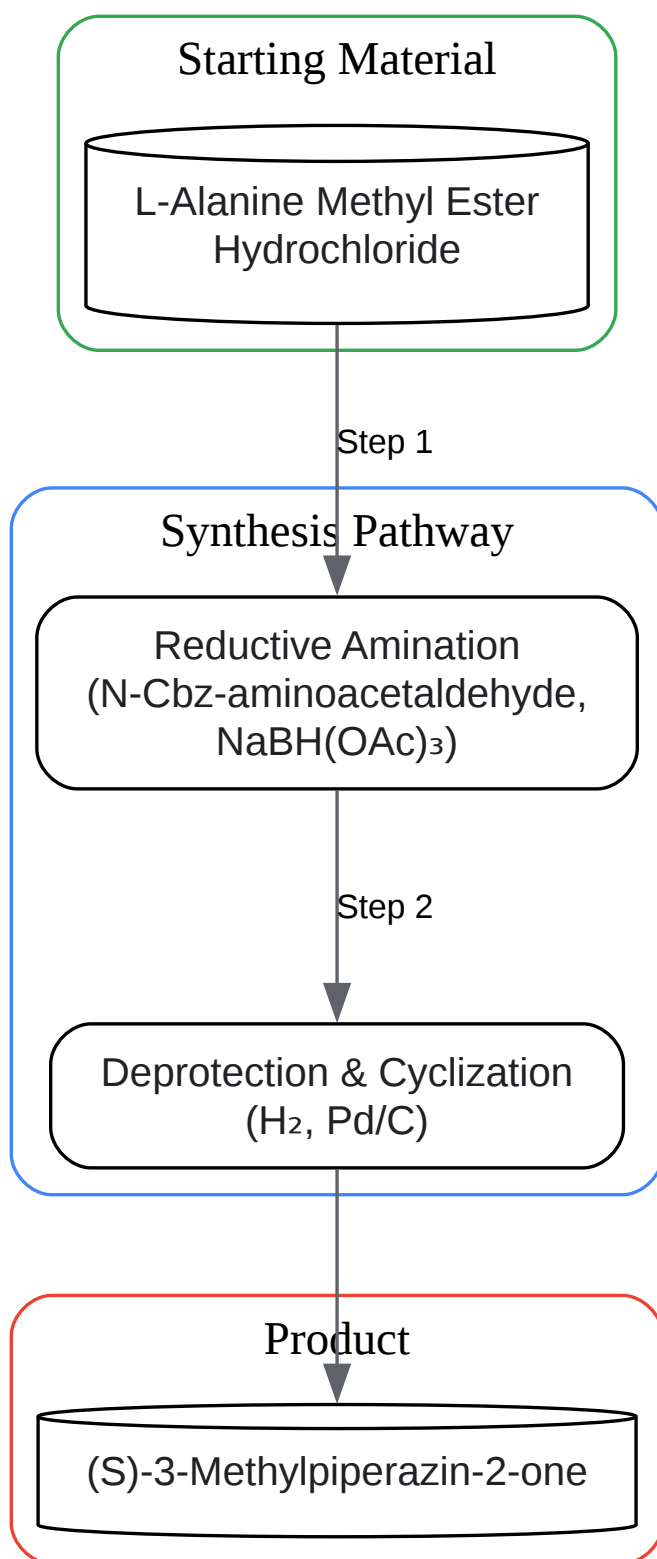
Synthesis of Enantiopure Methyl Piperazine-2-carboxylate

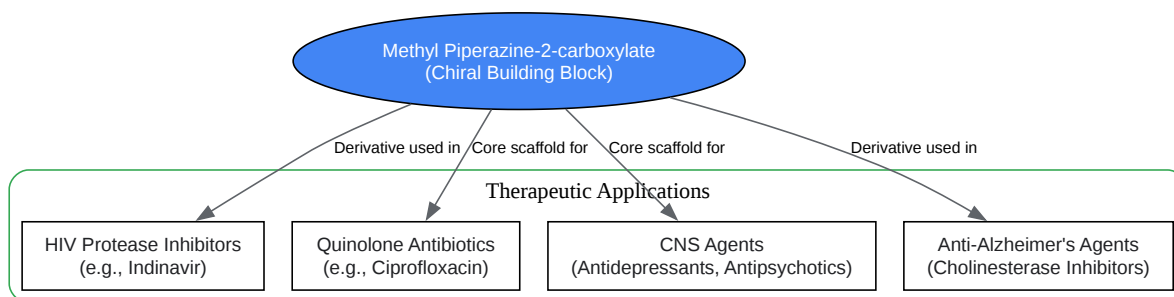
The preparation of enantiomerically pure **methyl piperazine-2-carboxylate** can be achieved through several strategic approaches, primarily involving asymmetric synthesis or derivation from the chiral pool.

Asymmetric Hydrogenation of Prochiral Precursors

One of the most direct methods for synthesizing chiral piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazine. This method establishes the stereocenter in a highly controlled manner using a chiral catalyst.







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